1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one
Description
This compound is a fluoroquinolone derivative characterized by a quinolin-4-one core substituted with a 4-ethylpiperazine group at position 7, a 4-methylbenzenesulfonyl (tosyl) group at position 3, and an ethyl group at position 1. The 4-methylbenzenesulfonyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability .
Synthesis of this compound likely follows methods analogous to those described for related fluoroquinolones, involving condensation of a piperazine derivative with a halogenated quinoline intermediate in the presence of a base such as triethylamine . Impurities associated with its synthesis, such as 1-ethyl-6-fluoro-7-(piperazin-1-yl)quinolin-4(1H)-one (Impurity D(EP)), highlight the importance of controlling reaction conditions to minimize byproducts .
Properties
IUPAC Name |
1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28FN3O3S/c1-4-26-10-12-28(13-11-26)22-15-21-19(14-20(22)25)24(29)23(16-27(21)5-2)32(30,31)18-8-6-17(3)7-9-18/h6-9,14-16H,4-5,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVBQHVZMVNCFQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)S(=O)(=O)C4=CC=C(C=C4)C)CC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical formula is with a molecular weight of 333.36 g/mol. The structure features a quinolinone core, which is known for various biological activities, including antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of quinoline derivatives. The compound exhibits significant activity against various bacterial strains, particularly those resistant to conventional antibiotics.
Table 1: Antimicrobial Activity Against Various Bacteria
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 8 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Pseudomonas aeruginosa | 32 µg/mL |
Anti-Hepatitis B Virus Activity
Research has shown that quinoline derivatives can inhibit Hepatitis B Virus (HBV) replication. In vitro studies demonstrated that the compound effectively reduced viral load in infected cells.
Table 2: Inhibition of HBV Replication
| Compound | IC50 (µM) | Cytotoxicity (CC50 µM) | Reference |
|---|---|---|---|
| 1-Ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro... | 10 | >50 | |
| Comparison Compound A | 15 | >40 |
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Inhibition of DNA Gyrase : Like other quinolones, it likely inhibits bacterial DNA gyrase, an enzyme critical for DNA replication.
- Interaction with Viral Proteins : Studies indicate that it may bind to viral proteins, disrupting the HBV replication cycle.
Case Study 1: Efficacy Against Multidrug-Resistant Bacteria
A clinical study evaluated the efficacy of this compound in patients with infections caused by multidrug-resistant Staphylococcus aureus. The results indicated a significant reduction in infection rates when combined with standard antibiotic therapy.
Case Study 2: Anti-HBV Clinical Trial
In a controlled trial involving chronic HBV patients, administration of the compound resulted in a marked decrease in serum HBV DNA levels compared to placebo groups. The treatment was well-tolerated with minimal side effects reported.
Scientific Research Applications
Antimicrobial Activity
Quinolone derivatives, including this compound, are known for their broad-spectrum antimicrobial activity. They inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription. Research has shown that compounds with similar structures exhibit significant antibacterial properties against various strains of bacteria, including resistant strains.
Anticancer Potential
The quinoline scaffold is also associated with anticancer activity. Studies have indicated that modifications to the quinoline structure can enhance its ability to induce apoptosis in cancer cells. The incorporation of the piperazine moiety may improve the compound's bioavailability and selectivity towards cancer cells.
Synthesis and Characterization
A study published in SciELO detailed the synthesis of various quinolone derivatives using N-ethylpiperazine as a key reactant. The research highlighted the importance of optimizing reaction conditions to achieve high yields of the target compounds .
Antibacterial Efficacy
In vitro studies have demonstrated that derivatives of this compound exhibit potent activity against Gram-positive and Gram-negative bacteria. For instance, a derivative showed minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin .
Anticancer Activity
Research conducted on similar quinoline derivatives indicated significant cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The studies utilized assays such as MTT and colony formation assays to evaluate cell viability and proliferation .
Chemical Reactions Analysis
Oxidative Annulation
Oxidative annulation reactions using anilines, aryl ketones, and DMSO can produce substituted quinolines . This method might be applicable for synthesizing quinoline derivatives with specific modifications.
Chemical Reactions Involving Quinoline Derivatives
Quinoline derivatives can undergo various chemical reactions, including:
Nucleophilic Substitution
Quinolines can undergo nucleophilic substitution reactions, particularly at positions where electron-withdrawing groups are present. For 1-ethyl-7-(4-ethylpiperazin-1-yl)-6-fluoro-3-(4-methylbenzenesulfonyl)-1,4-dihydroquinolin-4-one , the sulfonyl group could potentially be replaced by nucleophilic substitution.
Reduction and Oxidation
Quinolines can be reduced to dihydroquinolines and further to tetrahydroquinolines using reducing agents like lithium aluminum hydride. Conversely, oxidation reactions can convert dihydroquinolines back to quinolines using oxidizing agents like hydrogen peroxide.
Data Tables
Given the lack of specific data on This compound , the following table provides general information on quinoline derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between the target compound and analogous derivatives are critical to understanding their pharmacological and physicochemical profiles. Below is a detailed analysis:
Structural Variations in the Piperazine Substituent
- Target Compound: 4-Ethylpiperazine at position 5.
- 1-Ethyl-7-(4-propylpiperazin-1-yl)quinolin-4-one (): Substitution with a propyl group increases alkyl chain length, which may further elevate lipophilicity but reduce solubility in aqueous media.
Sulfonyl Group Modifications
- Target Compound : 4-Methylbenzenesulfonyl (tosyl) group at position 3.
Core Modifications in Fluoroquinolones
Physicochemical and Pharmacokinetic Implications
*Estimated based on analogous structures.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
